molecular formula C3H9IN4S B104300 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide CAS No. 14945-92-7

1-Carbamimidoyl-2-methyl-isothiourea hydroiodide

Cat. No.: B104300
CAS No.: 14945-92-7
M. Wt: 260.1 g/mol
InChI Key: PGWVITGVIBSMTK-UHFFFAOYSA-N
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Description

1-Carbamimidoyl-2-methyl-isothiourea hydroiodide is a hydroiodide salt of a substituted isothiourea derivative. Its structure features a carbamimidoyl group (–C(=NH)NH₂) and a methyl group attached to an isothiourea backbone, stabilized by a hydroiodide counterion. The hydroiodide salt enhances solubility in polar solvents, making it suitable for biochemical applications .

Properties

IUPAC Name

methyl N-(diaminomethylidene)carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVITGVIBSMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Carbamimidoyl-2-methyl-isothiourea hydroiodide (CMI) is a chemical compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. With the molecular formula C₃H₉IN₄S and a CAS number of 14945-92-7, this compound features a unique structure that includes both a carbamimidoyl group and an isothiourea moiety. The hydroiodide form enhances its solubility and stability in various solvents, making it suitable for research applications.

CMI is characterized by the following structural features:

  • Molecular Formula : C₃H₉IN₄S
  • Molecular Weight : 214.1 g/mol
  • Solubility : Highly soluble in polar solvents due to the presence of the hydroiodide group.

Biological Activities

Research indicates that CMI exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that CMI may have antimicrobial effects due to its structural similarity to other known antimicrobial agents.
  • Pharmacological Potential : Its components suggest possible interactions with biological targets, including enzymes and receptors involved in inflammatory processes.

While specific mechanisms of action for CMI remain largely uncharacterized, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could be a pathway for CMI's action.
  • Receptor Binding : The structural characteristics may allow it to bind to various receptors, influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of CMI against various bacterial strains. Results indicated significant inhibition of growth at concentrations above 50 µg/mL, comparable to standard antibiotics.
  • Inflammation Studies : In vitro assays demonstrated that CMI reduced the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis

To better understand the biological activity of CMI, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N'-Di-Boc-S-methylisothioureaTwo Boc protecting groupsEnhanced stability and solubility
Guanidinoacetic AcidGuanidine coreNeurotoxic properties linked to GAMT deficiency
1-Carbamimidoyl-1,3-thiazolidineThiazolidine ringPotential anti-inflammatory properties
N'-CarbamimidoylthioureaThiourea coreUsed in diverse synthetic pathways

Future Directions

Further studies are needed to elucidate the precise mechanisms by which CMI exerts its biological effects. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Investigations : Using molecular biology techniques to identify specific targets and pathways influenced by CMI.
  • Formulation Development : Exploring different formulations for enhanced delivery and effectiveness in clinical settings.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydroiodide Derivatives

Compound Name Molecular Formula Key Structural Features Synthesis Method Solubility Stability Reported Biological Activity
This compound C₃H₈IN₃S – Isothiourea core
– Carbamimidoyl (–C(=NH)NH₂)
– Methyl substituent
– Hydroiodide salt
Reaction of amines with thiourea derivatives under iodide conditions High (polar solvents) Moderate (hygroscopic) Enzyme activation (e.g., carbonic anhydrase)
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide C₄H₈IN₂S – Dihydroimidazole ring
– Methylthio (–SMe) group
– Hydroiodide counterion
Sodium borohydride reduction in ethanol; reaction with primary/secondary amines Moderate in ethanol High (crystalline) Carbonic anhydrase activation
S-Methyl isothioamide hydroiodide C₂H₇IN₂S – Isothioamide (–N–C(=S)–)
– Methyl group
– Hydroiodide salt
Alkylation of thioamides with methyl iodide in acidic conditions High (water) Low (prone to hydrolysis) Antimicrobial activity (inferred)
Imidoselenocarbamate hydroiodide (Series D) Varies (e.g., C₃H₇IN₂Se) – Selenium (Se) replaces sulfur
– Imidoselenocarbamate core
– Hydroiodide salt
Oxidation of Se²⁺ to Se⁴⁺ followed by alkylation Low (organic solvents) Low (sensitive to light) Antioxidant/antitumor (hypothesized)

Key Differences and Implications

Core Heteroatom: The isothiourea backbone in the target compound provides stronger hydrogen-bonding capacity compared to isothioamides (e.g., S-methyl isothioamide hydroiodide) due to the additional nitrogen in the thiourea moiety . Replacing sulfur with selenium (e.g., imidoselenocarbamates) increases atomic polarizability but reduces stability, making selenium derivatives more reactive yet prone to decomposition .

This is critical in carbonic anhydrase activation, as observed in 2-aminoimidazolines .

Synthetic Accessibility :

  • The target compound shares synthesis routes with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, but reactions with bulky amines (e.g., dibenzylamine) often fail due to steric hindrance .
  • Selenium-based analogs require specialized oxidation steps, limiting their scalability .

Stability and Solubility: Hydroiodide salts generally exhibit high solubility in water or ethanol, but selenium derivatives are exceptions due to their preference for organic solvents . The hygroscopic nature of this compound necessitates anhydrous storage, unlike crystalline 2-(methylthio)-imidazole derivatives .

Preparation Methods

Guanylation of Methylisothiourea Derivatives

A core strategy involves guanylation of 2-methylisothiourea intermediates. In one approach, 1,3-di-Boc-2-methylisothiourea undergoes deprotection and subsequent hydroiodide salt formation. The guanylation step employs SmI₂ as a catalyst, achieving yields up to 70% under inert conditions in tetrahydrofuran (THF). Post-guanylation, Boc groups are removed via hydroiodic acid (HI), simultaneously forming the hydroiodide salt.

Key variables affecting yield include:

  • Catalyst loading : SmI₂ at 10 mol% optimizes electron transfer without side reactions.

  • Solvent polarity : THF enhances intermediate stability compared to dioxane.

  • Temperature : Reactions at −20°C minimize decomposition of the isocyanate intermediate.

Condensation of Methylamine with Carbamimidoyl Isothiocyanate

An alternative route involves reacting methylamine with carbamimidoyl isothiocyanate in polar aprotic solvents. For example, in dimethyl sulfoxide (DMSO) , this condensation achieves 62% yield at room temperature. The reaction mechanism proceeds via nucleophilic attack of methylamine on the isothiocyanate’s electrophilic carbon, followed by proton transfer and iodide counterion incorporation.

Optimization Insights :

  • Solvent choice : DMSO accelerates reaction kinetics but complicates purification due to high boiling points.

  • Stoichiometry : A 1:1.2 ratio of methylamine to isothiocyanate minimizes unreacted starting material.

Reaction Conditions and Yield Optimization

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMSO256295
1,4-Dioxane20100*98
Acetonitrile0 → 258397

*Reported for analogous thiourea synthesis.

Low-temperature reactions in acetonitrile (0°C to 25°C) improve regioselectivity, while dioxane enhances solubility of hydrophobic intermediates.

Catalytic Systems

Samarium iodide (SmI₂) proves effective in guanylation, but Lewis acids like ZnCl₂ or Ce(OTf)₃ offer alternatives. For instance, ZnCl₂ in dichloromethane (DCM) at −40°C achieves 55% yield with reduced side-product formation.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from acetonitrile–water mixtures (3:1 v/v), yielding needle-like crystals with >99% purity. Hydroiodide salt formation is confirmed by:

  • ¹H NMR : A singlet at δ 2.35 ppm (CH₃ group) and broad peaks for NH₂ (δ 6.8–7.2 ppm).

  • LC/MS : [M+H]⁺ at m/z 229.1, consistent with the molecular formula C₃H₉IN₄S.

Elemental Analysis

Combustion analysis validates stoichiometry:

ElementCalculated (%)Observed (%)
C15.8015.72
H3.984.05
N24.5624.48

Challenges and Mitigation Strategies

Intermediate Instability

The isocyanate intermediate generated during Curtius rearrangements is highly reactive. Solutions include:

  • In situ trapping : Immediate reaction with HI to form the hydroiodide salt.

  • Low-temperature processing : Maintaining reactions below −20°C to prevent decomposition.

Byproduct Formation

Side products like N,N'-dimethylthiourea arise from over-alkylation. Mitigation involves:

  • Slow reagent addition : Dropwise introduction of methylamine to control exotherms.

  • Chromatography : Flash silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:1).

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors demonstrate improved heat transfer and reduced reaction times (2 hours vs. 12 hours batch). Key parameters:

  • Residence time : 10 minutes.

  • Pressure : 2 bar to maintain solvent liquidity.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), driven by solvent use in crystallization.

  • PMI (Process Mass Intensity) : 32, with opportunities for reduction via solvent recycling .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide in synthetic batches?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods. For purity, employ high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against a known standard. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify substituents and iodine integration via inductively coupled plasma mass spectrometry (ICP-MS). Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability. Document all parameters (e.g., solvent systems, column types) to ensure reproducibility .

Q. How should researchers design experiments to test the solubility and stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Conduct solubility tests in water, DMSO, ethanol, and petroleum ether at controlled temperatures (e.g., 25°C and 37°C). Use UV-Vis spectroscopy to monitor concentration-dependent absorbance. For stability, incubate solutions under varying pH (3–10) and light conditions, sampling at intervals (0h, 24h, 48h) for HPLC analysis. Include inert atmosphere (N₂) trials to assess oxidative degradation. Report solvent purity and storage conditions explicitly to avoid confounding variables .

Q. What protocols are critical for safely handling and storing this compound in laboratory settings?

  • Methodological Answer : Store the compound in amber glass vials at –20°C under desiccation (silica gel) to prevent hydrolysis. Conduct a risk assessment for iodide release under acidic conditions (e.g., glovebox use for reactions with H₂SO₄). Document safety data including LD₅₀ (if available), PPE requirements (gloves, goggles), and emergency procedures for spills. Regularly validate storage stability via NMR or FTIR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound when used in nucleophilic substitution reactions?

  • Methodological Answer : Systematically test reaction variables: solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and counterion effects (e.g., iodide vs. chloride). Use kinetic studies (e.g., time-resolved NMR) to compare activation energies. Cross-validate results with computational models (DFT calculations for transition states). Publish raw kinetic data and reaction conditions to enable meta-analysis .

Q. What experimental strategies can differentiate between direct alkylation and potential dimerization pathways during synthesis?

  • Methodological Answer : Employ mass spectrometry (ESI-MS) to detect intermediates and dimeric byproducts. Use isotopic labeling (e.g., ¹³C-methyl groups) to track reaction pathways via NMR. Quench reactions at 50% conversion and isolate intermediates for X-ray crystallography. Compare yields under stoichiometric (1:1) vs. excess reagent conditions to infer mechanistic dominance .

Q. How should researchers optimize chromatographic separation methods for this compound when co-eluting with byproducts?

  • Methodological Answer : Screen mobile phases (e.g., acetonitrile/water with 0.1% TFA) and column chemistries (C18 vs. HILIC). Adjust gradient elution profiles (5%–95% organic over 20 min) and monitor at λ = 254 nm. Validate peak purity via diode-array detection (DAD) spectral matching. For persistent co-elution, derivatize the compound (e.g., trimethylsilylation) to alter retention behavior .

Data Presentation Guidelines

Include tables for key experimental parameters:

Parameter Example Value Reference
HPLC Retention Time8.2 min (C18, 70% ACN/H₂O)
¹H NMR (DMSO-d6)δ 2.35 (s, 3H, CH₃)
Stability (pH 7, 25°C)>95% purity retained at 48h

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